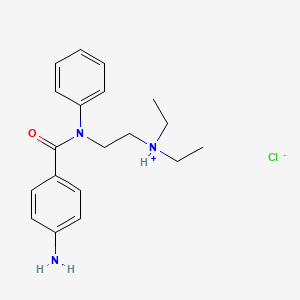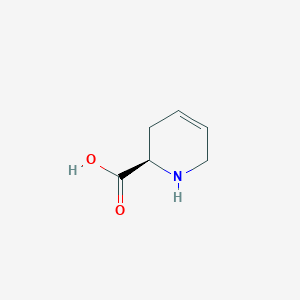
(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale.
化学反応の分析
Types of Reactions: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the carboxylic acid group to acyl chlorides or bromides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Acyl chlorides or bromides.
科学的研究の応用
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various metabolic processes. The compound’s carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, modulating their activity.
類似化合物との比較
Pyridine-2-carboxylic acid: A non-chiral analog with similar chemical properties.
Tetrahydropyridine derivatives: Compounds with varying degrees of saturation and functional groups.
Uniqueness: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid stands out due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its biological activity and therapeutic efficacy.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(2R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m1/s1 |
InChIキー |
YCQPUTODZKESPK-RXMQYKEDSA-N |
異性体SMILES |
C1C=CCN[C@H]1C(=O)O |
正規SMILES |
C1C=CCNC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

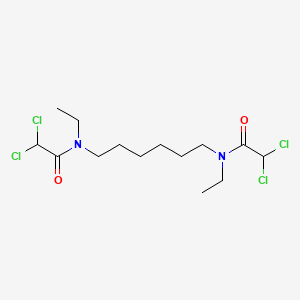
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)

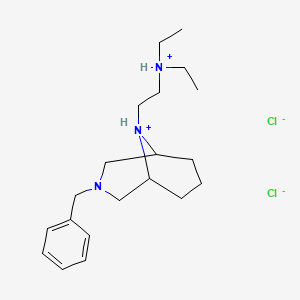

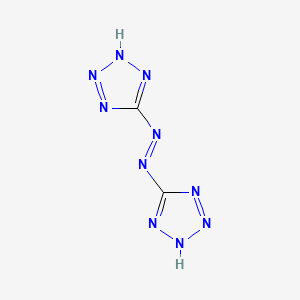



![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
